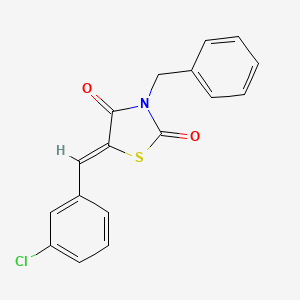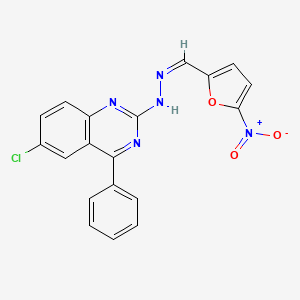![molecular formula C17H16BrN3O3 B3909029 N-(4-bromophenyl)-4-[2-(3-hydroxybenzylidene)hydrazino]-4-oxobutanamide](/img/structure/B3909029.png)
N-(4-bromophenyl)-4-[2-(3-hydroxybenzylidene)hydrazino]-4-oxobutanamide
Descripción general
Descripción
N-(4-bromophenyl)-4-[2-(3-hydroxybenzylidene)hydrazino]-4-oxobutanamide, also known as BHOB, is a novel compound that has been synthesized and studied for its potential applications in scientific research. BHOB is a hydrazone derivative that has been shown to exhibit interesting biochemical and physiological effects, making it a promising candidate for further investigation.
Mecanismo De Acción
The mechanism of action of N-(4-bromophenyl)-4-[2-(3-hydroxybenzylidene)hydrazino]-4-oxobutanamide is not fully understood. However, it is believed that N-(4-bromophenyl)-4-[2-(3-hydroxybenzylidene)hydrazino]-4-oxobutanamide exerts its effects by inhibiting the activity of certain enzymes and proteins in the body. N-(4-bromophenyl)-4-[2-(3-hydroxybenzylidene)hydrazino]-4-oxobutanamide has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is important for memory and learning. N-(4-bromophenyl)-4-[2-(3-hydroxybenzylidene)hydrazino]-4-oxobutanamide has also been shown to inhibit the activity of beta-secretase, an enzyme that is involved in the production of amyloid beta peptides.
Biochemical and Physiological Effects:
N-(4-bromophenyl)-4-[2-(3-hydroxybenzylidene)hydrazino]-4-oxobutanamide has been shown to exhibit interesting biochemical and physiological effects. N-(4-bromophenyl)-4-[2-(3-hydroxybenzylidene)hydrazino]-4-oxobutanamide has been shown to inhibit the growth of cancer cells by inducing apoptosis, a process by which cells undergo programmed cell death. N-(4-bromophenyl)-4-[2-(3-hydroxybenzylidene)hydrazino]-4-oxobutanamide has also been shown to inhibit the aggregation of amyloid beta peptides, which are believed to play a role in the development of Alzheimer's disease. N-(4-bromophenyl)-4-[2-(3-hydroxybenzylidene)hydrazino]-4-oxobutanamide has also been shown to exhibit antioxidant activity, which may be beneficial in the treatment of certain diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-(4-bromophenyl)-4-[2-(3-hydroxybenzylidene)hydrazino]-4-oxobutanamide in lab experiments is its relatively simple synthesis method. N-(4-bromophenyl)-4-[2-(3-hydroxybenzylidene)hydrazino]-4-oxobutanamide can be synthesized using a two-step reaction, which makes it a relatively efficient method for producing N-(4-bromophenyl)-4-[2-(3-hydroxybenzylidene)hydrazino]-4-oxobutanamide. Another advantage of using N-(4-bromophenyl)-4-[2-(3-hydroxybenzylidene)hydrazino]-4-oxobutanamide in lab experiments is its potential applications in cancer treatment and Alzheimer's disease. However, one of the limitations of using N-(4-bromophenyl)-4-[2-(3-hydroxybenzylidene)hydrazino]-4-oxobutanamide in lab experiments is its limited solubility in water, which may make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for research on N-(4-bromophenyl)-4-[2-(3-hydroxybenzylidene)hydrazino]-4-oxobutanamide. One area of research is in the development of new cancer therapies. N-(4-bromophenyl)-4-[2-(3-hydroxybenzylidene)hydrazino]-4-oxobutanamide has been shown to exhibit cytotoxic effects on cancer cells, making it a potential candidate for the development of new cancer therapies. Another area of research is in the treatment of Alzheimer's disease. N-(4-bromophenyl)-4-[2-(3-hydroxybenzylidene)hydrazino]-4-oxobutanamide has been shown to inhibit the aggregation of amyloid beta peptides, which are believed to play a role in the development of Alzheimer's disease. Finally, N-(4-bromophenyl)-4-[2-(3-hydroxybenzylidene)hydrazino]-4-oxobutanamide has also been shown to exhibit antioxidant activity, which may be beneficial in the treatment of certain diseases. Further research is needed to fully understand the potential applications of N-(4-bromophenyl)-4-[2-(3-hydroxybenzylidene)hydrazino]-4-oxobutanamide in scientific research.
Aplicaciones Científicas De Investigación
N-(4-bromophenyl)-4-[2-(3-hydroxybenzylidene)hydrazino]-4-oxobutanamide has been studied for its potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. N-(4-bromophenyl)-4-[2-(3-hydroxybenzylidene)hydrazino]-4-oxobutanamide has been shown to exhibit cytotoxic effects on cancer cells, making it a potential candidate for the development of new cancer therapies. N-(4-bromophenyl)-4-[2-(3-hydroxybenzylidene)hydrazino]-4-oxobutanamide has also been studied for its potential applications in the treatment of Alzheimer's disease. N-(4-bromophenyl)-4-[2-(3-hydroxybenzylidene)hydrazino]-4-oxobutanamide has been shown to inhibit the aggregation of amyloid beta peptides, which are believed to play a role in the development of Alzheimer's disease.
Propiedades
IUPAC Name |
N-(4-bromophenyl)-N'-[(E)-(3-hydroxyphenyl)methylideneamino]butanediamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrN3O3/c18-13-4-6-14(7-5-13)20-16(23)8-9-17(24)21-19-11-12-2-1-3-15(22)10-12/h1-7,10-11,22H,8-9H2,(H,20,23)(H,21,24)/b19-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIEYCUFIGKUASH-YBFXNURJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C=NNC(=O)CCC(=O)NC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)O)/C=N/NC(=O)CCC(=O)NC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 2-[(4-chloro-3-nitrobenzoyl)amino]-4-methyl-5-({[2-(trifluoromethyl)phenyl]amino}carbonyl)-3-thiophenecarboxylate](/img/structure/B3908948.png)
![N'-[4-(dimethylamino)benzylidene]-2-hydroxy-4-quinolinecarbohydrazide](/img/structure/B3908961.png)
![8-(1-cyclopenten-1-yl)-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole methanesulfonate](/img/structure/B3908966.png)

![N-(2-(1,3-benzodioxol-5-yl)-1-{[2-(3-pyridinylmethylene)hydrazino]carbonyl}vinyl)benzamide](/img/structure/B3908976.png)
![N-[2-(1,3-benzodioxol-5-yl)-1-({2-[1-(3-nitrophenyl)ethylidene]hydrazino}carbonyl)vinyl]benzamide](/img/structure/B3908984.png)


![N-[2-(1,3-benzodioxol-5-yl)-1-({2-[1-(4-fluorophenyl)ethylidene]hydrazino}carbonyl)vinyl]benzamide](/img/structure/B3909023.png)
![methyl 1-adamantyl{[(ethylamino)carbonyl]amino}acetate](/img/structure/B3909027.png)
![3-[(benzylamino)methylene]-5-nitro-1,3-dihydro-2H-indol-2-one](/img/structure/B3909033.png)
![2-({[1-(3,4-dimethoxyphenyl)ethylidene]amino}oxy)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B3909034.png)
![3-[5-(4-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}propanamide](/img/structure/B3909040.png)
![N'-benzylidene-2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)thio]acetohydrazide](/img/structure/B3909059.png)